
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane is an organic compound with the molecular formula C11H22O4. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane typically involves the reaction of 2-(2-(2-Butoxyethoxy)ethoxy)ethanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product to meet industry standards. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to interact with various molecular targets, leading to the formation of stable complexes and derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethanol: Similar in structure but lacks the oxirane ring.
2-(2-(2-Methoxyethoxy)ethoxy)methyl)oxirane: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane is unique due to its specific combination of the oxirane ring and the butoxyethoxy groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
14435-45-1 |
|---|---|
Fórmula molecular |
C11H22O4 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-[2-(2-butoxyethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-12-5-6-13-7-8-14-9-11-10-15-11/h11H,2-10H2,1H3 |
Clave InChI |
CFBQBJOAPKRQKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


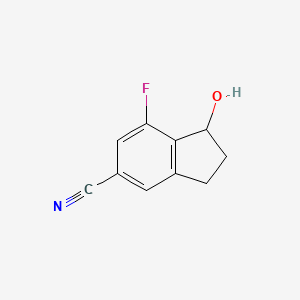
![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
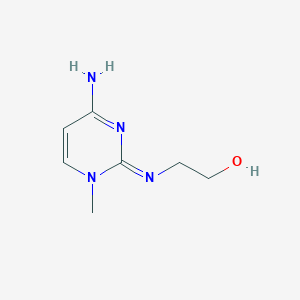
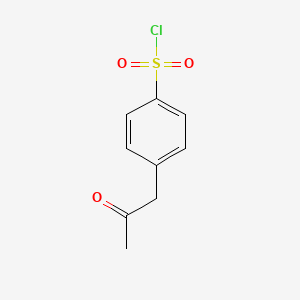

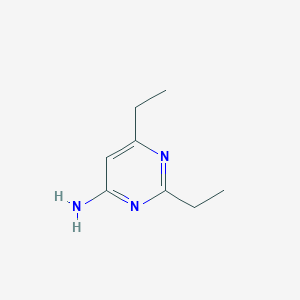

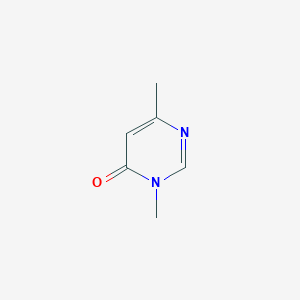
![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)
![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

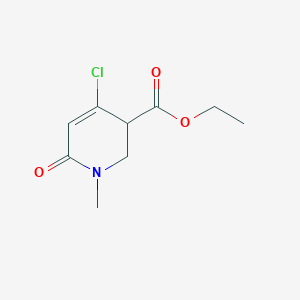
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
